REACTION_CXSMILES
|
[Br-].[Cl:2][C:3]1[CH:4]=[C:5]([CH:17]=[CH:18][C:19]=1[Cl:20])[NH:6][C:7]1[CH:16]=[CH:15][N+:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=1.[OH-].[Na+]>O>[Cl:2][C:3]1[CH:4]=[C:5]([N:6]=[C:7]2[CH:16]=[CH:15][N:14]3[C:9]([CH:10]=[CH:11][CH:12]=[CH:13]3)=[CH:8]2)[CH:17]=[CH:18][C:19]=1[Cl:20] |f:0.1,2.3|
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
[Br-].ClC=1C=C(NC2=CC3=CC=CC=[N+]3C=C2)C=CC1Cl
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The warm solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution precipitated a yellow-orange product
|
Type
|
TEMPERATURE
|
Details
|
the aqueous solution was warmed at 50° for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
filtration the air dried product
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=CC1Cl)N=C1C=C2C=CC=CN2C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |